2-(2-methylphenyl)-5-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-methylphenyl)-5-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C20H15N5O2S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
A wide range of studies has been dedicated to synthesizing analogs of this compound, focusing on incorporating different heterocyclic rings such as 1,3,4-oxadiazoles and pyrazoles. These efforts aim to explore the structural diversity and enhance specific biological activities. The synthesis of these compounds involves multiple steps, including cyclization reactions and characterizations through spectroscopic methods such as NMR and mass spectrometry. The structural elucidation of these compounds provides insights into their chemical behavior and potential reactivity patterns, facilitating further modifications and optimizations for desired applications (Qi et al., 2014; Patil et al., 2014).
Biological Activities
Several studies have focused on evaluating the biological activities of compounds structurally related to 2-(2-methylphenyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one. These activities include insecticidal, antimicrobial, and potential anticancer effects. For instance, compounds have shown significant insecticidal activities against specific pests, suggesting their utility in agricultural pest management. Additionally, antimicrobial evaluations against a variety of bacterial and fungal strains have highlighted some compounds' potential as novel antimicrobial agents. This broad spectrum of activity underscores the importance of structural modifications in enhancing biological efficacy (Rai et al., 2009; Gomha et al., 2016).
Potential Applications
The research into 2-(2-methylphenyl)-5-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one and related compounds has opened up several potential applications, particularly in the development of new pesticides and antimicrobial agents. The structure-activity relationship (SAR) studies and density functional theory (DFT) calculations provide a foundation for understanding the molecular basis of their activities, paving the way for the design of more effective and selective agents. Furthermore, the exploration of these compounds in anticancer research suggests potential therapeutic applications, highlighting the importance of continued investigation into their mechanisms of action and optimization for clinical use (Faheem, 2018).
Properties
IUPAC Name |
2-(2-methylphenyl)-5-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O2S/c1-13-5-2-3-6-14(13)15-11-16-20(26)24(8-9-25(16)22-15)12-18-21-19(23-27-18)17-7-4-10-28-17/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWHUVVBSIOMJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.